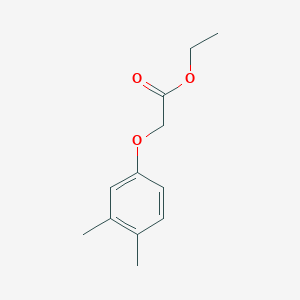

Ethyl 2-(3,4-dimethylphenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3,4-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHZMYZNSNJZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(3,4-dimethylphenoxy)acetate serves primarily as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions leading to the formation of pharmacologically relevant substances.

Synthesis of Bioactive Compounds

- Mechanism : The compound can undergo nucleophilic substitution reactions, enabling the formation of derivatives that exhibit biological activity.

- Case Study : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. For instance, modifications to the phenoxy group have resulted in compounds with enhanced potency against inflammatory pathways.

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a herbicide and pesticide.

Herbicide Development

- Mechanism : The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for herbicide formulation.

- Case Study : A study evaluated the herbicidal activity of this compound against common weeds. Results indicated significant growth inhibition at low concentrations, suggesting its potential use in agricultural practices.

| Parameter | Value |

|---|---|

| Concentration (mg/L) | 50 |

| Growth Inhibition (%) | 75% |

Material Science Applications

The compound also finds applications in material science due to its chemical stability and reactivity.

Polymer Synthesis

- Mechanism : this compound can be utilized as a monomer in polymer synthesis, contributing to the development of new materials with desirable properties.

- Case Study : Research has shown that polymers synthesized from this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers.

| Property | This compound Polymer | Traditional Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 200 |

| Tensile Strength (MPa) | 50 | 30 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phenoxyacetates are highly influenced by the position and nature of substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Phenoxyacetate Derivatives

Key Observations:

- Electron-donating vs. electron-withdrawing groups: Methyl groups (electron-donating) increase the electron density of the phenoxy ring, reducing the acidity of the parent phenol compared to chloro-substituted derivatives. This necessitates harsher reaction conditions (e.g., reflux with K₂CO₃) for alkylation .

- Biological activity: Chloro- and keto-substituted derivatives (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) show enhanced antimicrobial and anti-inflammatory activities due to increased electrophilicity .

Physicochemical Properties

- Melting points: Amino-substituted derivatives (e.g., Ethyl 2-(4-aminophenoxy)acetate) have lower melting points (56–58°C) due to hydrogen bonding, while chloro-substituted analogues are typically oils .

- NMR signatures : Aromatic proton signals vary with substitution patterns. For example, 3,4-dimethyl substitution would show two doublets in the aromatic region (δ ~6.5–7.0 ppm), distinct from 2,4-dimethyl isomers .

Preparation Methods

Williamson Etherification: The Primary Synthetic Route

Reaction Overview

The Williamson etherification reaction is the cornerstone of Ethyl 2-(3,4-dimethylphenoxy)acetate synthesis. This method involves the nucleophilic substitution of an alkoxide ion (derived from 3,4-dimethylphenol) with an alkyl halide or tosylate (such as ethyl chloroacetate). The reaction proceeds under basic conditions to deprotonate the phenol and facilitate the formation of the ether bond.

The general reaction scheme is as follows:

$$

\text{3,4-Dimethylphenol} + \text{Ethyl Chloroacetate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Base Selection

Cesium carbonate (Cs$$2$$CO$$3$$) is frequently employed due to its mild basicity and solubility in organic solvents like toluene. In a representative procedure, 3,4-dimethylphenol (1.0 equiv) reacts with ethyl chloroacetate (1.1 equiv) in the presence of Cs$$2$$CO$$3$$ (2.0 equiv) in toluene at 110°C for 12–16 hours, achieving yields exceeding 90%. Alternative bases such as potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) may be used but often require higher temperatures or longer reaction times.

Solvent Systems

Toluene is preferred for its high boiling point (110°C) and ability to dissolve both phenolic and ester reactants. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may accelerate the reaction but complicate downstream purification.

Stoichiometry and Temperature

A slight excess of ethyl chloroacetate (1.1–1.2 equiv) ensures complete consumption of the phenolic starting material. Temperatures between 100°C and 120°C balance reaction rate and side-product formation, such as di-alkylation or ester hydrolysis.

Workup and Purification

Post-reaction, the mixture is typically filtered to remove residual base, washed with water to extract inorganic salts, and dried over anhydrous sodium sulfate. The crude product is purified via vacuum distillation or column chromatography, yielding this compound as a colorless to pale yellow liquid.

Alternative Synthetic Approaches

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to couple 3,4-dimethylphenol with ethyl glycolate. However, this method is less favored due to the high cost of reagents and challenges in removing by-products like triphenylphosphine oxide.

Direct Esterification of 2-(3,4-Dimethylphenoxy)acetic Acid

This two-step approach involves:

- Synthesizing 2-(3,4-dimethylphenoxy)acetic acid via etherification of 3,4-dimethylphenol with chloroacetic acid.

- Esterifying the carboxylic acid with ethanol under acidic (e.g., H$$2$$SO$$4$$) or coupling (e.g., DCC/DMAP) conditions.

While conceptually straightforward, this route suffers from lower overall yields (60–75%) due to competing side reactions during the esterification step.

Synthesis of 3,4-Dimethylphenol: A Critical Precursor

The availability of high-purity 3,4-dimethylphenol is pivotal for large-scale production. The hydrolysis of 3,4-dimethylbromobenzene under alkaline conditions represents the most industrially viable method, as detailed in US Patent 5,118,877.

Hydrolysis of Brominated Xylenes

A mixture of 2,3-dimethylbromobenzene and 3,4-dimethylbromobenzene undergoes hydrolysis in aqueous sodium hydroxide (20% w/w) at 250°C for 2 hours in the presence of a copper chloride (CuCl) catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism:

$$

\text{3,4-Dimethylbromobenzene} + \text{NaOH} \xrightarrow{\text{CuCl, 250°C}} \text{3,4-Dimethylphenol} + \text{NaBr}

$$

This method achieves yields >90% with minimal isomerization, enabling the isolation of 3,4-dimethylphenol through fractional distillation.

Industrial-Scale Considerations

Comparative Analysis of Synthetic Routes

| Parameter | Williamson Etherification | Mitsunobu Reaction | Direct Esterification |

|---|---|---|---|

| Yield | 90–95% | 70–80% | 60–75% |

| Cost | Moderate | High | Low |

| Purification Complexity | Low | High | Moderate |

| Scalability | Excellent | Poor | Moderate |

| Environmental Impact | Moderate | High | Low |

The Williamson method remains superior in terms of yield and scalability, making it the preferred choice for industrial applications.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3,4-dimethylphenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3,4-dimethylphenol with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) under reflux in acetone for 8–14 hours . Reaction completion is monitored via TLC (hexane:ethyl acetate, 3:1), followed by extraction, washing with NaOH, and recrystallization from ethanol. Yields range from 65% to 96% depending on purification techniques .

Q. How is this compound characterized post-synthesis?

Characterization includes 1H NMR (e.g., δ 1.30 ppm for ethyl CH3, 4.58 ppm for OCH2), elemental analysis (within 0.5% of theoretical values), and mass spectrometry (e.g., ESI+ for molecular ion confirmation). TLC with hexane:ethyl acetate (3:1) is used to verify purity .

Q. What biological activities are reported for this compound?

Derivatives of phenoxyacetic acid, including this compound, exhibit antifungal activity (up to 63.4% inhibition against pathogenic fungi), anti-inflammatory effects (comparable to diclofenac), and potential anti-hyperlipidemic properties .

Q. What purification techniques are effective for this compound?

Common methods include recrystallization (ethanol or ethyl acetate) and column chromatography (silica gel, eluent: hexane:ethyl acetate gradients) . Acid-base washing (10% NaOH) removes unreacted phenol .

Advanced Research Questions

Q. How do reaction conditions (base, solvent, temperature) influence synthesis yield?

Conflicting protocols exist:

- Base selection : Potassium carbonate in acetone () vs. sodium hydroxide in aqueous methanol ( ). The former avoids hydrolysis of ethyl esters, improving yields (~85%) .

- Solvent : Dry acetone minimizes side reactions compared to methanol, which may esterify residual acids .

- Temperature : Reflux (80–100°C) ensures sufficient reactivity for low-acidity phenols .

Q. How can structural ambiguities in derivatives be resolved analytically?

Q. What explains discrepancies in reported biological efficacy across studies?

Variations arise from:

- Functional group modifications : Electron-donating methyl groups enhance lipid solubility, altering bioavailability .

- Assay conditions : Antifungal activity is pH-sensitive; acidic media (pH 5–6) stabilize thiol intermediates, increasing efficacy .

- Species-specific responses : Gram-negative bacteria show lower susceptibility due to outer membrane barriers .

Q. How do substituent modifications impact biological activity?

- Methyl groups at 3,4-positions enhance lipophilicity, improving membrane permeability .

- Thioether incorporation (e.g., in 1,3,4-oxadiazole derivatives) increases antioxidant activity but reduces metabolic stability .

- Chlorobenzoyl substitutions () boost antifungal potency but may introduce cytotoxicity .

Q. What solvents optimize reaction efficiency in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.